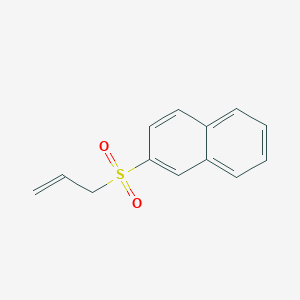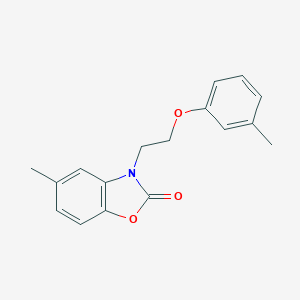
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one, also known as MTOB, is a small molecule inhibitor that has been widely used in scientific research. MTOB is a benzoxazole derivative that has shown promising results in various studies due to its unique structure and mechanism of action.
Mecanismo De Acción
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one inhibits the activity of NOX4 by binding to its active site and preventing the transfer of electrons from NADPH to oxygen. This results in a decrease in the production of ROS, which can lead to a reduction in inflammation and oxidative stress. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to induce apoptosis and reduce cell proliferation. In endothelial cells, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. In macrophages, 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has several advantages for lab experiments, including its high potency, selectivity, and stability. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is that it can be toxic to cells at high concentrations. Therefore, careful optimization of the concentration and duration of treatment is required for each experiment.
Direcciones Futuras
There are several future directions for the research and development of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one. One direction is to investigate the potential of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one as a therapeutic agent for various diseases, including cancer and cardiovascular diseases. Another direction is to explore the use of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one in combination with other drugs to enhance its efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one and its effects on different cell types and tissues.
Métodos De Síntesis
The synthesis of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one involves the reaction of 5-methyl-2-aminobenzoxazole with 2-m-tolylacetic acid in the presence of a coupling agent. The reaction is carried out under specific conditions, and the resulting product is purified using column chromatography. The yield of 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one is typically around 50%, and the purity can be increased by recrystallization.
Aplicaciones Científicas De Investigación
5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been widely used in scientific research due to its ability to inhibit the activity of NADPH oxidase 4 (NOX4). NOX4 is an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. ROS are known to play a role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. 5-Methyl-3-(2-m-tolyloxy-ethyl)-3H-benzooxazol-2-one has been shown to inhibit the activity of NOX4 and reduce the production of ROS, which makes it a promising candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
5-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H17NO3/c1-12-4-3-5-14(10-12)20-9-8-18-15-11-13(2)6-7-16(15)21-17(18)19/h3-7,10-11H,8-9H2,1-2H3 |
Clave InChI |
GOOOBHXQTUNPIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
SMILES canónico |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC(=C3)C)OC2=O |
Solubilidad |
3.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)
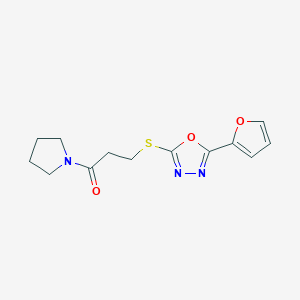
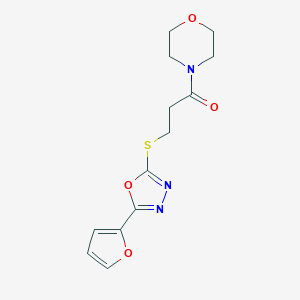
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)
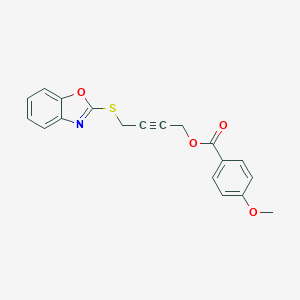
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 2-methylbenzoate](/img/structure/B285694.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)
